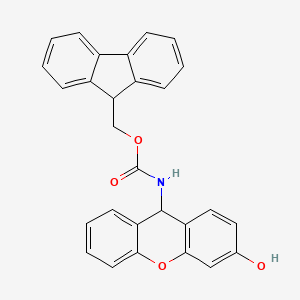
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is a complex organic compound with the molecular formula C28H21NO4 This compound is known for its unique structural features, which include a fluorenyl group and a xanthene moiety linked through a carbamate bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 3-hydroxy-9H-xanthene-9-ylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl or xanthene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:
Fluorescence: The xanthene moiety can emit fluorescence upon excitation, making it useful in imaging applications.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate cellular signaling pathways by interacting with key proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis and share the fluorenyl group.
Trifluorotoluene: An organic compound with similar solvating properties but different applications.
Uniqueness
(9H-Fluoren-9-yl)methyl (3-hydroxy-9H-xanthen-9-yl)carbamate is unique due to its dual functional groups (fluorenyl and xanthene), which provide distinct optical and chemical properties. This makes it particularly valuable in applications requiring fluorescence and specific reactivity.
Propriétés
Formule moléculaire |
C28H21NO4 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(3-hydroxy-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C28H21NO4/c30-17-13-14-23-26(15-17)33-25-12-6-5-11-22(25)27(23)29-28(31)32-16-24-20-9-3-1-7-18(20)19-8-2-4-10-21(19)24/h1-15,24,27,30H,16H2,(H,29,31) |
Clé InChI |
ABGQOXIZMUEHIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4C5=C(C=C(C=C5)O)OC6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


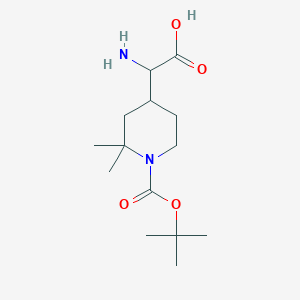
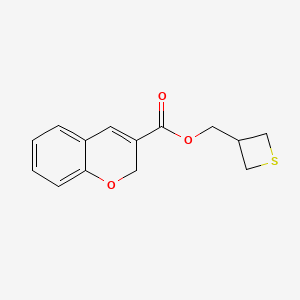
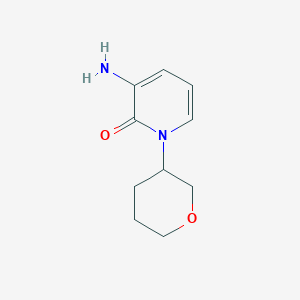
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
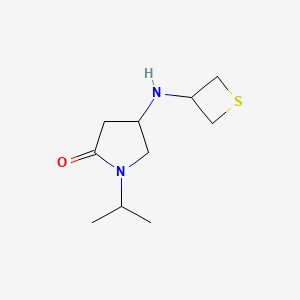
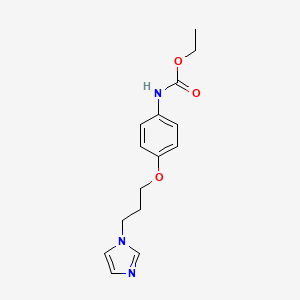

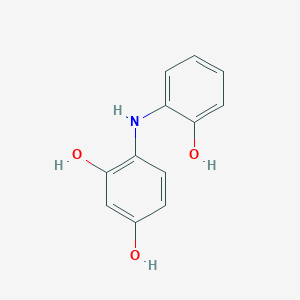
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
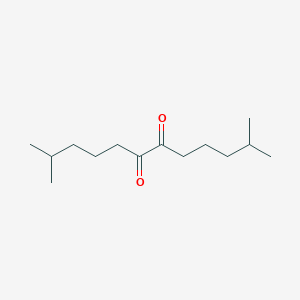

![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)
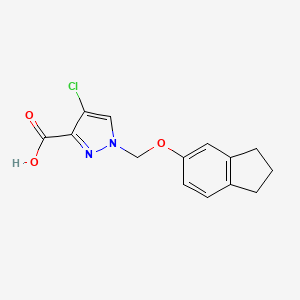
![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)
